
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is a coordination complex that features a platinum center coordinated to nitrosobenzene and two triphenylphosphine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with nitrosobenzene and triphenylphosphine under controlled conditions. One common method includes the use of platinum(II) chloride as a starting material, which reacts with nitrosobenzene and triphenylphosphine in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Applications De Recherche Scientifique
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: It is used in the development of new materials and as a precursor for other platinum-based compounds.
Mécanisme D'action
The mechanism by which (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum exerts its effects involves the coordination of the platinum center to various molecular targets. This coordination can disrupt normal cellular processes, leading to potential therapeutic effects. The specific pathways and molecular targets involved depend on the context of its application, such as its interaction with DNA in anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in cancer treatment.
Oxaliplatin: A platinum compound used in chemotherapy.
Uniqueness
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is unique due to its specific ligand arrangement and the presence of nitrosobenzene, which imparts distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it a valuable compound for specialized research applications .
Propriétés
Formule moléculaire |
C42H35NOP2Pt |
|---|---|
Poids moléculaire |
826.8 g/mol |
Nom IUPAC |
nitrosobenzene;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H5NO.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-7-6-4-2-1-3-5-6;/h2*1-15H;1-5H; |
Clé InChI |
ZFMHKJSSBOJHIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
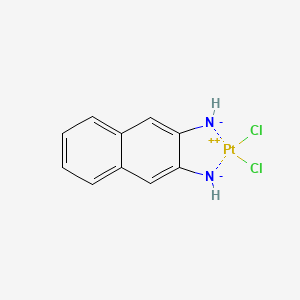

![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)

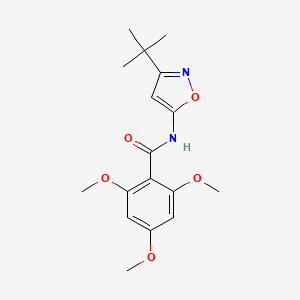

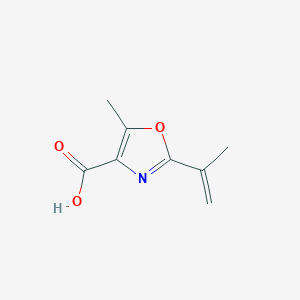

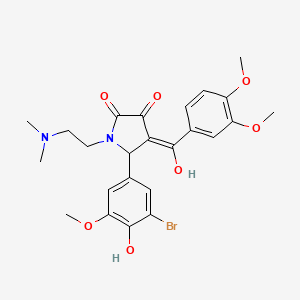
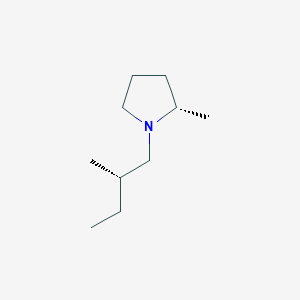
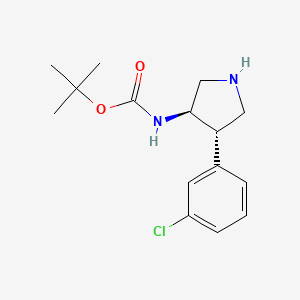
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)
